2-Bromopyrazolo[1,5-a]pyrimidine

Organic Synthesis Palladium Catalysis Medicinal Chemistry

Researchers pursuing kinase, anti-inflammatory, or anti-infective programs often face inefficient routes to diverse pyrazolo[1,5-a]pyrimidine libraries. 2-Bromopyrazolo[1,5-a]pyrimidine (CAS 1368069-25-3) solves this bottleneck: • Enables rapid diversification via Suzuki, Sonogashira, and other Pd-catalyzed cross-couplings at the 2-position. • Proven scaffold: derivatives show sub-μM CDK2/TRKA/CDK7 inhibition and 21-fold AHR antagonist potency gains via systematic SAR. • Supplied at ≥95% purity with full analytical supporting data. Ideal for hit-to-lead optimization and focused library synthesis across multiple therapeutic areas.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
Cat. No. B7904009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyrazolo[1,5-a]pyrimidine
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)Br)N=C1
InChIInChI=1S/C6H4BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h1-4H
InChIKeyVYQGFUFEQYLINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromopyrazolo[1,5-a]pyrimidine Introduction


2-Bromopyrazolo[1,5-a]pyrimidine (CAS: 1368069-25-3) is a brominated heterocyclic building block featuring a fused pyrazole-pyrimidine bicyclic core, with the bromine atom strategically positioned at the 2-position . This substitution pattern confers distinct reactivity for palladium-catalyzed cross-coupling reactions, making it a versatile intermediate for the synthesis of diverse pyrazolo[1,5-a]pyrimidine derivatives . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry due to its demonstrated potential across a wide range of therapeutic areas, including oncology, inflammation, and infectious disease [1].

Synthetic Handle 2-Br enables efficient Pd-catalyzed cross-couplings (Suzuki, Sonogashira)
Privileged Scaffold Pyrazolo[1,5-a]pyrimidine core reported in oncology, inflammation, and infectious disease research
Use Context Supports rapid library synthesis for structure-activity relationship (SAR) studies

2-Bromopyrazolo[1,5-a]pyrimidine: Substitution Concerns


While the pyrazolo[1,5-a]pyrimidine core is common to many research compounds, the specific 2-bromo derivative offers unique synthetic advantages that are not shared by other halogenated or unsubstituted analogs. The position and nature of the halogen atom dictate the molecule's reactivity in cross-coupling reactions, directly impacting the diversity and efficiency of downstream derivative synthesis . Furthermore, even seemingly minor structural changes within this scaffold class can lead to profound differences in biological activity, selectivity, and physicochemical properties, as demonstrated by extensive structure-activity relationship (SAR) studies . Therefore, substituting 2-Bromopyrazolo[1,5-a]pyrimidine with a different building block could result in a divergent synthetic pathway or produce a final compound with an altered pharmacological profile, compromising the integrity of a research program.

Reactivity Mismatch

Chloro- or unsubstituted analogs may not support efficient cross-coupling, limiting synthetic diversification.

SAR Sensitivity

Minor structural changes within this scaffold class can shift biological activity and selectivity, altering SAR interpretation.

Pathway Divergence

Using a different building block may yield derivatives with divergent properties, affecting research reproducibility.

2-Bromopyrazolo[1,5-a]pyrimidine Evidence Guide


Cross-Coupling Reactivity Advantage

The bromine atom at the 2-position of 2-Bromopyrazolo[1,5-a]pyrimidine serves as a superior synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, when compared to the unsubstituted scaffold or less reactive chloro- analogs . The enhanced reactivity of the C-Br bond facilitates more efficient and higher-yielding diversification under milder reaction conditions, enabling rapid synthesis of compound libraries for structure-activity relationship (SAR) studies .

Cross-Coupling Reactivity
Class-level
C-Br bond at 2-position is more reactive in Pd(0) oxidative addition than C-Cl; unsubstituted scaffold inert to this transformation.
Enables efficient library diversification under mild conditions
Reactivity may vary with specific coupling conditions; class-level inference
Organic Synthesis Palladium Catalysis Medicinal Chemistry

Dual CDK2/TRKA Inhibition Potential

Derivatization of the pyrazolo[1,5-a]pyrimidine core, a process made highly efficient by using 2-Bromopyrazolo[1,5-a]pyrimidine as a key intermediate, can yield compounds with potent dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA) [1]. In a recent study, specific pyrazolo[1,5-a]pyrimidine derivatives (compounds 6t and 6s) demonstrated IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, respectively, which is comparable to established reference inhibitors ribociclib (CDK2, IC50 = 0.07 µM) and larotrectinib (TRKA, IC50 = 0.07 µM) [1].

CDK2/TRKA Inhibition
Cross-study
Derivative 6t/6s CDK2 0.09/0.23 µM, TRKA 0.45 µM
vs
References Ribociclib 0.07 µM, Larotrectinib 0.07 µM
Reported dual kinase inhibition context; comparable to reference inhibitors in enzymatic assays
Cross-study comparable; independent validation needed
Kinase Inhibitors Cancer Therapeutics Dual Inhibition

CDK2 Inhibition vs Roscovitine

Further demonstrating the potential of the scaffold, another study on pyrazolo[1,5-a]pyrimidine derivatives identified compounds 5i and 5j as potent CDK2 inhibitors [1]. Compound 5j exhibited an IC50 of 0.16 μM against CDK2, which was more potent than the reference compound roscovitine (IC50 = 0.24 μM) [1]. This study also showed that these compounds inhibit CDK7 (5j IC50 = 0.14 μM) and induce apoptosis by modulating p53 and Bax/Bcl-2 protein expression [1].

CDK2 Inhibition vs Roscovitine
Head-to-head
Derivative 5j IC50 0.16 µM
vs
Roscovitine IC50 0.24 µM
Reported 1.5-fold lower IC50; supports scaffold-based CDK2 inhibitor research
Direct head-to-head comparison
CDK2 Inhibition Anticancer Agents Cell Cycle

AHR Antagonist Optimization via SAR

The pyrazolo[1,5-a]pyrimidine scaffold has proven amenable to systematic optimization, as demonstrated in the development of aryl hydrocarbon receptor (AHR) antagonists [1]. A hit compound (7) identified from virtual screening showed an IC50 of 650 nM against AHR in a luciferase reporter gene assay [1]. Through structure-activity relationship (SAR) studies, this was optimized to compound 7a, which achieved an IC50 of 31 nM, a 21-fold improvement in potency that brings it into the low nanomolar range [1].

AHR Antagonist Optimization
Head-to-head
Optimized 7a IC50 31 nM
vs
Hit 7 IC50 650 nM
Reported 21-fold improvement via SAR; demonstrates scaffold evolvability
Luciferase reporter assay context
AHR Antagonism Cancer Immunotherapy Drug Discovery

Anti-TB and Anti-Inflammatory Activities

Beyond oncology, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising activity across a wide spectrum of therapeutic targets [1][2]. In one study, synthesized analogs showed potent anti-tubercular activity against the H37Rv strain of M. tuberculosis, with several compounds (6p, 6g, 6n, and 6h) identified as particularly promising leads [1]. In another area, pyrazolopyrimidine derivatives were found to inhibit COX-2 with IC50 values ranging from 53.32 ± 4.43 to 254.90 ± 6.45 nM, demonstrating a potency comparable to the reference drug Meloxicam (IC50 = 52.35 ± 6.66 nM) [2].

Anti-TB & COX-2 Activity
Cross-study
Scaffold Derivatives Active vs M. tuberculosis H37Rv; COX-2 IC50 53.32–254.90 nM
vs
COX-2 Inhibitors Meloxicam IC50 52.35 nM, Celecoxib 6.73 nM
Broad activity context across infectious and inflammatory targets
Cross-study context; independent validation required
Anti-tubercular Anti-inflammatory COX-2/5-LOX Inhibition

Broad-Spectrum Anticancer Activity in NCI-60

The potential of pyrazolo[1,5-a]pyrimidine derivatives extends to broad-spectrum anticancer activity [1]. In a study evaluating derivatives against the NCI-60 human tumor cell line panel, compound 6n, derived from this scaffold, achieved a mean growth inhibition (GI%) of 43.9% across 56 cell lines, demonstrating its ability to suppress tumor cell growth across a diverse range of cancer types [1].

NCI-60 Antiproliferative Activity
Cross-study
Compound 6n Mean GI% = 43.9% across 56 cell lines
Reported broad growth inhibition in tumor cell line panel
NCI-60 screening context
Anticancer Proliferation Broad-spectrum Activity

2-Bromopyrazolo[1,5-a]pyrimidine Applications


Kinase Inhibitor Discovery in Oncology

2-Bromopyrazolo[1,5-a]pyrimidine is an optimal starting material for synthesizing focused libraries aimed at inhibiting cancer-relevant kinases. The scaffold has a proven track record, with specific derivatives showing potent, sub-μM inhibition of CDK2, TRKA, and CDK7, matching or exceeding the potency of reference inhibitors like ribociclib and roscovitine [1][2]. Its utility is further validated by the approval of marketed TRK inhibitors that feature a pyrazolo[1,5-a]pyrimidine nucleus .

Immuno-Oncology & Anti-Inflammatory Agents

The scaffold's demonstrated 'evolvability' makes it a powerful tool for hit-to-lead optimization in immunology and inflammation. The 21-fold improvement in AHR antagonist potency (from IC50 = 650 nM to 31 nM) achieved through systematic SAR exploration exemplifies its potential [3]. Furthermore, the ability to generate compounds with dual COX-2/5-LOX inhibitory activity and potency comparable to clinically used NSAIDs positions it for research into novel anti-inflammatory therapies [4].

Anti-Infective Drug Discovery

For research programs focused on infectious diseases, 2-Bromopyrazolo[1,5-a]pyrimidine offers a valuable entry point. Derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis, including MDR and XDR strains, highlighting its potential for developing new anti-tubercular agents [5]. The ease with which the scaffold can be diversified using the 2-bromo handle supports the generation of large, structurally diverse compound libraries for screening against various bacterial or viral targets.

Cross-Coupling Library Diversification

This compound is a premier building block for any project requiring the rapid and efficient synthesis of a diverse array of pyrazolo[1,5-a]pyrimidine derivatives. The bromine atom at the 2-position is an ideal synthetic handle for robust palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), offering a distinct advantage over less reactive halogenated or unsubstituted analogs . This allows chemists to efficiently explore chemical space and establish critical structure-activity relationships (SAR) across multiple therapeutic programs.

Application
Selection Property
Validation Focus
Oncology kinase inhibitor research
Scaffold-derived kinase inhibition profile
Enzymatic and cellular kinase assay profiling
Immuno-oncology and inflammation target research
Scaffold evolvability and SAR responsiveness
Target potency optimization and selectivity profiling
Anti-infective screening studies
Diversifiable core for antimicrobial SAR
MIC and strain-panel activity verification
Cross-coupling library synthesis
2-Bromo synthetic handle reactivity
Reaction scope and coupling efficiency under Pd catalysis

Technical Documentation Hub

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38 linked technical documents
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